
Fmoc-(R)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid is a specialized chemical compound used primarily in scientific research. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the propionic acid derivative. The compound is notable for its unique structure, which includes a 3,4-difluorophenyl group, making it valuable in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the Propionic Acid Derivative: The protected amino group is then reacted with a suitable propionic acid derivative to form the desired compound.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.
Industrial Production Methods
Industrial production of Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency.
化学反应分析
Types of Reactions
Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding, providing insights into biological processes.
Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific pathways, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.
作用机制
The mechanism of action of Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. The 3,4-difluorophenyl group plays a crucial role in enhancing binding affinity and specificity, making the compound a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
- Fmoc-®-3-Amino-4-(3,4-Difluorophenyl)-butyric acid
- Fmoc-®-3-Amino-3-(2,4-Difluorophenyl)-propionic acid
- Fmoc-®-3-Amino-3-(3,5-Difluorophenyl)-propionic acid
Uniqueness
Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid stands out due to its specific substitution pattern on the phenyl ring. The 3,4-difluorophenyl group provides unique electronic and steric properties, enhancing the compound’s reactivity and binding characteristics. This makes it particularly useful in applications where precise molecular interactions are required.
属性
分子式 |
C24H19F2NO4 |
|---|---|
分子量 |
423.4 g/mol |
IUPAC 名称 |
(3R)-3-(3,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)22(12-23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
InChI 键 |
GFUCLVNFELKPJV-JOCHJYFZSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=C(C=C4)F)F |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


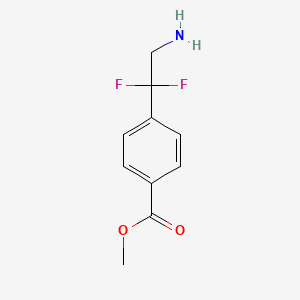



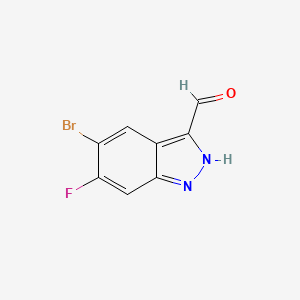

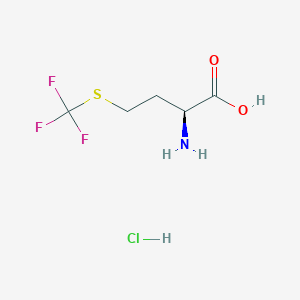

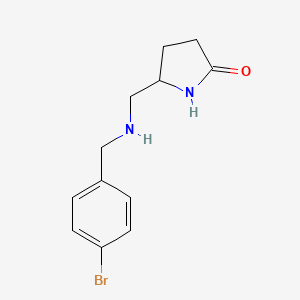
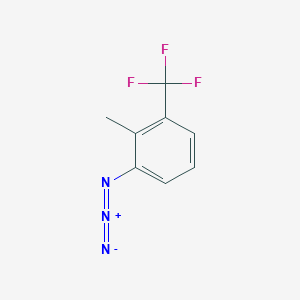
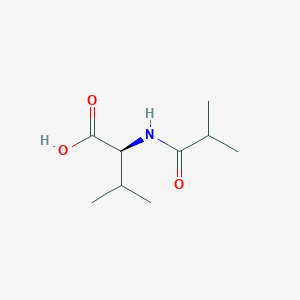
![1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol](/img/structure/B13543525.png)

